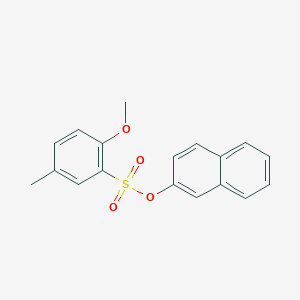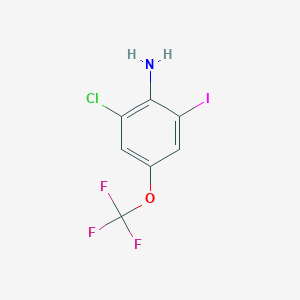
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3INO. It has a molecular weight of 211.57 . This compound is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is 1S/C7H5ClF3NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2 . The InChI key is NNDFBODLWFJOSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a liquid at room temperature . It has a molecular weight of 211.57 . .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethoxy group in compounds like 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is often found in pharmaceuticals due to its ability to improve the bioavailability and metabolic stability of drugs . This compound can be used in the synthesis of novel drug candidates, particularly those targeting diseases where current treatments are inadequate.
Organic Synthesis Building Block
As a versatile building block in organic synthesis, this compound can be used to introduce the trifluoromethoxy group into more complex molecules . Its reactivity with various organic reagents allows for the creation of a wide range of derivatives, which can be further utilized in different chemical syntheses.
Material Science Research
In material science, the introduction of fluorine atoms can significantly alter the properties of materials. 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline could be used to synthesize fluorinated polymers or coatings, which are known for their high resistance to solvents, acids, and bases .
Agrochemicals
Fluorine-containing compounds are commonly used in the agrochemical industry. This compound could serve as a precursor for the development of new pesticides or herbicides, offering potentially improved efficacy and safety profiles .
Catalyst Design
The unique electronic properties of the trifluoromethoxy group make it a candidate for the design of catalysts in chemical reactions. It can influence the reactivity and selectivity of catalytic systems, which is crucial in industrial chemical processes .
Fluorinated Liquid Crystals
2-Chloro-6-iodo-4-(trifluoromethoxy)aniline can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . These materials are important for the development of advanced display technologies and other optoelectronic devices.
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning” or “Danger” depending on the source . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary statements include P260;P280;P312, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .
Propriétés
IUPAC Name |
2-chloro-6-iodo-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFYAYVXGMZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

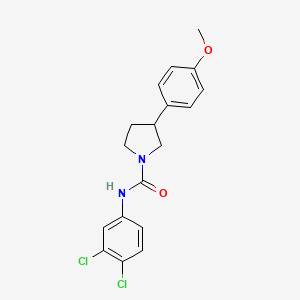
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)
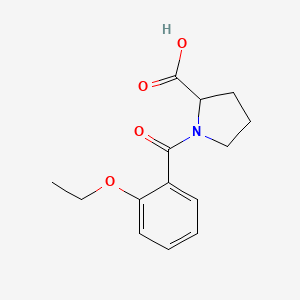
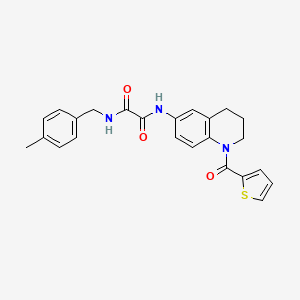
![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)
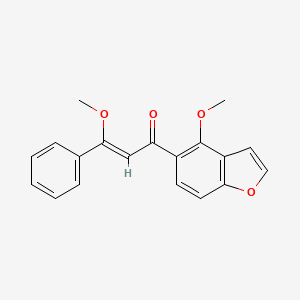
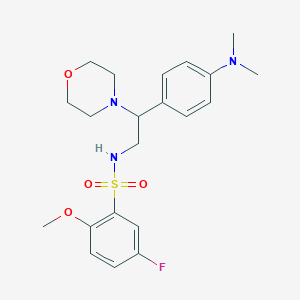
![4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2753778.png)
![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2753779.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2753781.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)
![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)
![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)
